molecular formula C14H11BrN2O3 B15160259 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid CAS No. 651748-63-9

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid

Cat. No.: B15160259
CAS No.: 651748-63-9
M. Wt: 335.15 g/mol
InChI Key: XLDDBXYVKMODRJ-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid is an organic compound with the molecular formula C14H11BrN2O3 It is a derivative of benzoic acid, where the amino group is substituted with a 4-bromophenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 4-bromophenyl isocyanate with 3-aminobenzoic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as potassium carbonate, and an organic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It can serve as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromophenyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic Acid: Similar in structure but lacks the carbamoyl and amino groups.

    3-Aminobenzoic Acid: Similar in structure but lacks the bromophenyl group.

    4-Bromophenyl Isocyanate: A precursor in the synthesis of 3-{[(4-Bromophenyl)carbamoyl]amino}benzoic acid.

Uniqueness

This compound is unique due to the presence of both the 4-bromophenyl and carbamoyl groups, which confer specific chemical and biological properties

Properties

CAS No.

651748-63-9

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

3-[(4-bromophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11BrN2O3/c15-10-4-6-11(7-5-10)16-14(20)17-12-3-1-2-9(8-12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

XLDDBXYVKMODRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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